4-(3-Methoxypropoxy)-2-methylbenzoic acid
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Overview
Description
4-(3-Methoxypropoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, characterized by the presence of a methoxypropoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypropoxy)-2-methylbenzoic acid typically involves the reaction of 3-methoxypropanol with 2-methylbenzoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the alcohol, followed by the addition of the benzoic acid derivative. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like crystallization and distillation are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypropoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(3-Methoxypropoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Methoxypropoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxypropoxy)benzoic acid: Similar in structure but lacks the methyl group on the benzene ring.
2-(3-Methoxypropoxy)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Rabeprazole: A proton pump inhibitor with a similar methoxypropoxy group but different overall structure .
Uniqueness
4-(3-Methoxypropoxy)-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the methoxypropoxy and methyl groups distinguishes it from other similar compounds, providing unique properties for various scientific and industrial uses.
Properties
Molecular Formula |
C12H16O4 |
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Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(3-methoxypropoxy)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-9-8-10(16-7-3-6-15-2)4-5-11(9)12(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
InChI Key |
BMPIFCHNLYBWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC)C(=O)O |
Origin of Product |
United States |
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